molecular formula C9H6BrN B050189 4-Bromoquinoline CAS No. 3964-04-3

4-Bromoquinoline

Cat. No. B050189
CAS RN: 3964-04-3
M. Wt: 208.05 g/mol
InChI Key: SUXIPCHEUMEUSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromoquinoline and its derivatives involves several innovative methods. One approach includes the use of rhodium-catalyzed reactions to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors. A key intermediate in this process is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene, suggesting a versatile pathway for synthesizing these compounds (He et al., 2016). Another method involves the palladium-catalyzed C-C bond formation between quinoline and mono-substituted alkynes to produce 4-alkynyl-2-bromoquinolines, demonstrating the flexibility of metal-catalyzed reactions in constructing the quinoline framework (Reisch & Gunaherath, 1993).

Molecular Structure Analysis

The molecular structure of 4-bromoquinoline has been elucidated through various spectroscopic techniques. Detailed quantum chemical calculations, including DFT methods, have been employed to study the structural parameters, vibrational wavenumbers, and thermodynamic properties of 4-bromoisoquinoline. The optimised geometrical parameters obtained align well with electron diffraction data, providing a comprehensive understanding of its molecular structure (Arjunan et al., 2013).

Chemical Reactions and Properties

4-Bromoquinoline participates in various chemical reactions, demonstrating its versatility as a reactive intermediate. For instance, it undergoes regioselective synthesis to produce 3-bromoquinoline derivatives through a formal [4 + 2]-cycloaddition, indicating its potential in constructing complex quinoline frameworks (Tummatorn et al., 2015). Another example includes its involvement in palladium-catalyzed regioselective cross-coupling reactions, further highlighting its utility in organic synthesis (Wang, Fan, & Wu, 2007).

Physical Properties Analysis

The physical properties of 4-bromoquinoline, including its solubility, melting point, and stability, are essential for its handling and application in various chemical syntheses. Although specific studies on these properties were not identified in the current literature search, these aspects are critical for researchers working with this compound, influencing its storage, manipulation, and reactivity in chemical processes.

Chemical Properties Analysis

The chemical properties of 4-bromoquinoline, such as its reactivity with nucleophiles, electrophiles, and its potential as a catalyst or reagent in various chemical reactions, define its application range. Its ability to undergo facile bromination and participate in complex formation reactions, as indicated by studies on related bromoquinolines, suggests a wide array of chemical transformations (YajimaToshikazu & MunakataKatsura, 1977).

Scientific Research Applications

1. Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone

  • Summary of the Application: 4-Bromoquinoline is used in the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. These compounds are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
  • Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .

2. Synthesis of Biologically and Pharmaceutically Active Quinoline

  • Summary of the Application: Quinoline, which can be synthesized from 4-Bromoquinoline, is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery .
  • Methods of Application or Experimental Procedures: The synthesis protocols for quinoline include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
  • Results or Outcomes: Quinoline and its derivatives have potential biological and pharmaceutical activities .

3. Green and Clean Synthesis of Quinoline Derivatives

  • Summary of the Application: Quinolines, which can be synthesized from 4-Bromoquinoline, have a variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry. There is a societal expectation for chemists to produce greener and more sustainable chemical processes .
  • Methods of Application or Experimental Procedures: The synthesis includes alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
  • Results or Outcomes: This green and clean synthesis method provides a more sustainable way to produce quinoline derivatives .

4. Synthesis of Bioactive Chalcone Derivatives

  • Summary of the Application: Quinoline, which can be synthesized from 4-Bromoquinoline, is used in the synthesis of bioactive chalcone derivatives. These compounds have pharmacological activities .
  • Methods of Application or Experimental Procedures: The synthesis focuses on the development of new methods and synthetic approaches towards organic compounds .
  • Results or Outcomes: The synthesized bioactive chalcone derivatives have potential pharmacological activities .

5. Synthesis of Isoquinolines

  • Summary of the Application: 4-Bromoquinoline is used in the synthesis of isoquinolines, which are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
  • Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .

6. Synthesis of Isoquinolin-1(2H)-ones

  • Summary of the Application: 4-Bromoquinoline is used in the synthesis of isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
  • Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .

Safety And Hazards

4-Bromoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXIPCHEUMEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471338
Record name 4-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinoline

CAS RN

3964-04-3
Record name 4-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… Both 3- and 4-bromoquinoline when reacted with potassium amide in liquid ammonia, are converted into a mixture of 3- and 4-aminoquinoline probably via 3,4-quinolyne as an …
Number of citations: 32 onlinelibrary.wiley.com
M Ishikura, I Oda, M Kamada… - Synthetic …, 1987 - Taylor & Francis
… a) Isolated yield based on 4-bromoquinoline b) All products gave satisfactory spectral (IR, NMR, HighMS) data and were obtained as a viscous oil or syrup. c) Products of anticipated …
Number of citations: 6 www.tandfonline.com
PE Outt, JJ Ares, GE Roberts, X Wang… - The Journal of …, 1998 - ACS Publications
… The introduction of certain groups required the use of a 4-bromoquinoline intermediate (… We were able to obtain 6-amino-4-bromoquinoline by reducing the nitro group with iron and …
Number of citations: 6 pubs.acs.org
D Mal, J Roy, K Biradha - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… To our surprise, the reaction of 10a with 4-bromoquinoline (5) in the presence of LDA in THF at −78 C produced the desired product 12 with a small percentage of the diastereoisomer 13…
Number of citations: 17 pubs.rsc.org
M Saneyoshi, M IKEHARA - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
Since direct replacement of the nitro group of 4—NQO (I) with sodium mercaptide gave unsatisfactory results, 4—chloro—or 4—bromoquinoline 1—oxide (IIa),(IIb) respectively, was …
Number of citations: 10 www.jstage.jst.go.jp
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
… Like V, 3-amino-4-bromoquinoline (Iv) does not react according to a normal AE substitution process yielding 3,4-diaminoquinoline. Here a remarkable meta-rearrangement occurs …
Number of citations: 21 onlinelibrary.wiley.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
… isomerization of 3,4into 2,4-dibromoquinoline an analogous explanation can be given, 13 abstracting a bromine cation from a molecule of 3, after which the anion of 4-bromoquinoline …
Number of citations: 21 onlinelibrary.wiley.com
ML Wolfrom, SM Olin, WJ Polglase - Journal of the American …, 1950 - ACS Publications
… 2-Phenyl-4-bromoquinoline (V).—This substance was prepared from 10 g. ofIV according to the method used for the preparation of III; recrystallized from 70% ethyl alcohol, the yield …
Number of citations: 90 pubs.acs.org
JJ Eisch - The Journal of Organic Chemistry, 1962 - ACS Publications
… of 4-bromoquinoline (IV). The formation of the 4-isomer was … line was largely 4-bromoquinoline, contaminated with small … superposable with that of 4bromoquinoline, except for weak …
Number of citations: 7 pubs.acs.org
VP Andreev, EG Kalistratova, AV Ryzhakov - Chemistry of Heterocyclic …, 1996 - Springer
… In this publication we propose a novel method for synthesis of 4-chloro- and 4-bromoquinoline N-oxide hydrohalides involving passage of gaseous, dry HCI or HBr at room temperature …
Number of citations: 1 link.springer.com

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